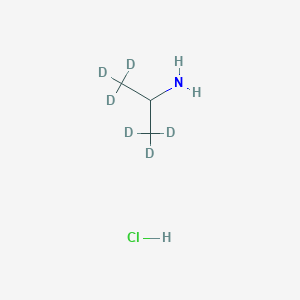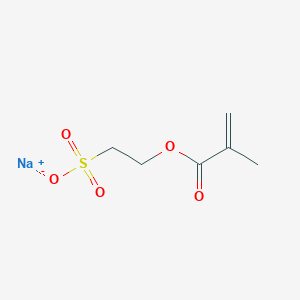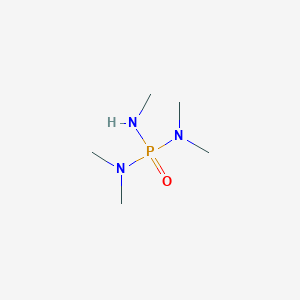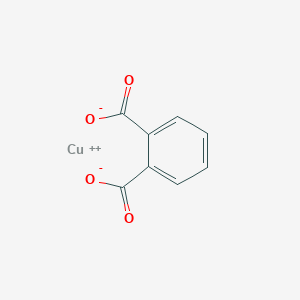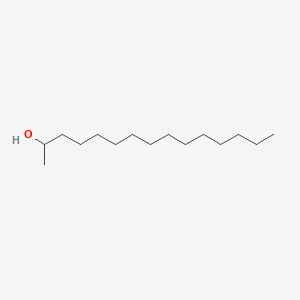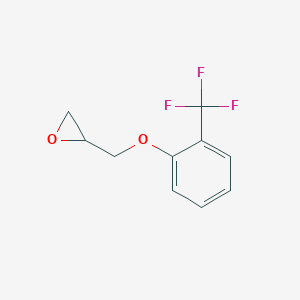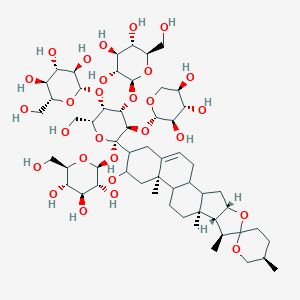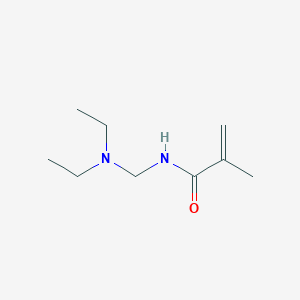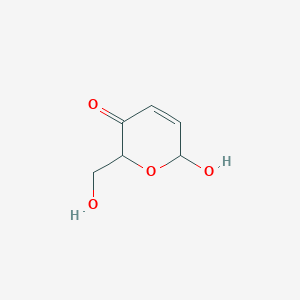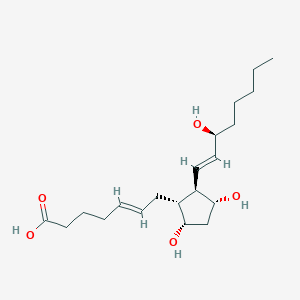
5-Trans Prostaglandine F2alpha
Vue d'ensemble
Description
5-Trans Prostaglandin F2alpha is a naturally occurring prostaglandin, a type of lipid compound that plays a crucial role in various physiological processes. Prostaglandins are derived from arachidonic acid and are involved in functions such as inflammation, smooth muscle contraction, and the regulation of blood flow. 5-Trans Prostaglandin F2alpha, in particular, is known for its role in reproductive health and its potential therapeutic applications.
Applications De Recherche Scientifique
5-Trans Prostaglandin F2alpha has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study prostaglandin synthesis and reactivity.
Biology: Researchers investigate its role in cellular signaling and its effects on various biological processes.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Target of Action
5-Trans Prostaglandin F2alpha (5-trans-PGF2alpha) primarily targets the Prostaglandin F2alpha receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) found on the cell surface . The FP receptor plays a crucial role in various physiological and pathological processes, including inflammation, cardiovascular homeostasis, and female reproductive function .
Mode of Action
5-trans-PGF2alpha interacts with its target, the FP receptor, by binding to it . This binding triggers a cascade of intracellular events. It is released in response to an increase in oxytocin levels in the uterus, stimulating both luteolytic activity and the release of oxytocin . This interaction results in changes at the cellular level, affecting various physiological processes .
Biochemical Pathways
The action of 5-trans-PGF2alpha affects several biochemical pathways. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats . Furthermore, it is involved in the phospholipase C-intracellular calcium-PKC pathway and activates downstream protein kinases, such as extracellular regulated protein kinase (ERK), calcium/calmodulin-dependent protein kinase II (CaMKII), and 5′-adenosine monophosphate-activated protein kinase (AMPK) .
Pharmacokinetics
For instance, Prostaglandin F2alpha has an elimination half-life of less than 1 minute in blood plasma . These properties impact the bioavailability of the compound, but more research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-trans-PGF2alpha.
Result of Action
The action of 5-trans-PGF2alpha results in various molecular and cellular effects. It induces cardiac myocyte hypertrophy and cardiac growth . Additionally, it plays a crucial role in female reproductive function, such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Action Environment
The action, efficacy, and stability of 5-trans-PGF2alpha can be influenced by various environmental factors. For instance, the number of FP receptors on the corpus luteum membrane can affect the action of PGF2alpha . Furthermore, reactive oxygen species (ROS) play important roles in regulating the luteolytic action of PGF . The local concentration of ROS is controlled by superoxide dismutase (SOD), the main enzyme involved in the control of intraluteal ROS . Therefore, the balance between ROS and antioxidants in the environment can significantly influence the action of 5-trans-PGF2alpha.
Analyse Biochimique
Biochemical Properties
5-Trans Prostaglandin F2alpha is a synthetic prostaglandin F2alpha derivative . It interacts with various enzymes and proteins, particularly the prostaglandin F2alpha receptor (FP receptor), which is upregulated in response to various stimuli . The interaction between 5-trans-PGF2alpha and the FP receptor is crucial for mediating a range of cellular processes .
Cellular Effects
5-Trans Prostaglandin F2alpha has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes, and induces cardiac myocyte hypertrophy .
Molecular Mechanism
The molecular mechanism of action of 5-trans-PGF2alpha involves its binding to the FP receptor . This binding triggers a cascade of events at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 5-trans-PGF2alpha change over time in laboratory settings. For instance, in the early-stage corpus luteum (CL), local and systemic administration of 5-trans-PGF2alpha results in decreased expression of CASP3, but CASP8 mRNA expression is up-regulated .
Dosage Effects in Animal Models
The effects of 5-trans-PGF2alpha vary with different dosages in animal models . For example, it has been used as a luteolytic agent for the induction of estrus in animal models .
Metabolic Pathways
5-Trans Prostaglandin F2alpha is involved in several metabolic pathways. It is formed through COXs on arachidonic acid via a two-step enzymatic process . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
5-Trans Prostaglandin F2alpha is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-trans-PGF2alpha and its effects on activity or function are crucial aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Trans Prostaglandin F2alpha typically involves a series of stereoselective reactions to ensure the correct configuration of the molecule. One common method is the chemoenzymatic total synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity. This method often starts with a dichloro-containing bicyclic ketone and involves key transformations such as Baeyer–Villiger oxidation and ketoreductase-catalyzed reduction .
Industrial Production Methods: Industrial production of 5-Trans Prostaglandin F2alpha may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts are often employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Trans Prostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the molecule for different applications or studying its properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to introduce oxygen functionalities.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce specific functional groups.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Comparaison Avec Des Composés Similaires
Prostaglandin E2: Known for its role in inflammation and fever regulation.
Prostaglandin D2: Involved in sleep regulation and allergic responses.
Prostaglandin I2: Plays a role in vasodilation and inhibition of platelet aggregation.
Thromboxane A2: Promotes platelet aggregation and vasoconstriction.
Uniqueness: 5-Trans Prostaglandin F2alpha is unique due to its specific receptor interactions and its role in reproductive health. Unlike other prostaglandins, it has a distinct configuration that influences its biological activity and therapeutic potential .
Propriétés
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-UAAPODJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317801 | |
| Record name | 5-trans-PGF2α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin F2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36150-01-3, 551-11-1 | |
| Record name | 5-trans-PGF2α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36150-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-trans-Prostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-trans-PGF2α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-TRANS-PROSTAGLANDIN F2.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5T9R5FAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin F2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 °C | |
| Record name | Prostaglandin F2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


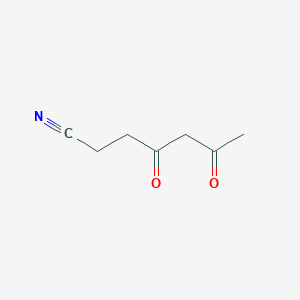
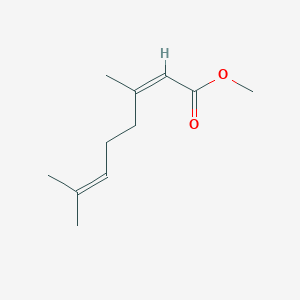
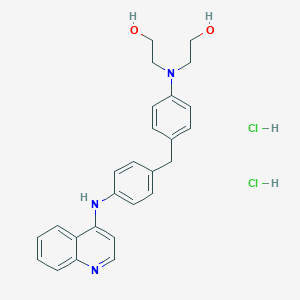
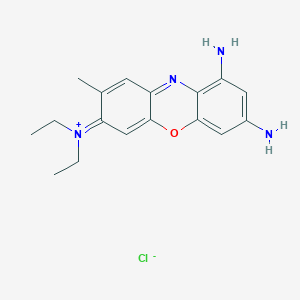
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
